5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione
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Overview
Description
5,6-Dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique isoxazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides with ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Scientific Research Applications
5,6-Dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest a role in modulating apoptotic pathways and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine: This compound shares a similar isoxazole-pyridine fused ring structure and exhibits comparable biological activities.
Isoxazolo[4,5-d]pyrimidine: Another related compound with a different ring fusion pattern, used in similar research applications.
Uniqueness
5,6-Dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione is unique due to its specific ring fusion and the resulting chemical properties. Its derivatives have shown promising antiproliferative activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
5,6-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-3,7-dione |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-1-2-7-6(10)4(3)11-8-5/h1-2H2,(H,7,10)(H,8,9) |
InChI Key |
JHUUCKLWHZZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=O)NO2 |
Origin of Product |
United States |
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